

# What is the chemical structure of 2-Hydroxyestrone

Author: BenchChem Technical Support Team. Date: December 2025

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# An In-depth Technical Guide to 2-Hydroxyestrone

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **2-Hydroxyestrone** (2-OHE1), a key endogenous catechol estrogen. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced roles of estrogen metabolites in health and disease.

#### **Chemical Structure and Identification**

**2-Hydroxyestrone** is a major metabolite of estrone and estradiol, characterized by the introduction of a hydroxyl group at the C2 position of the steroid's aromatic A ring.[1][2] This structural modification categorizes it as a catechol estrogen, a class of estrogen metabolites with unique biological activities.[1]

The core structure of **2-Hydroxyestrone** consists of a classic steroid nucleus with four fused rings. The aromatic A ring with hydroxyl groups at positions C2 and C3 is a defining feature. A ketone group is present at C17 on the D ring.[1]

Key identifiers for **2-Hydroxyestrone** include:

IUPAC Name: (1S,10R,11S,15S)-4,5-dihydroxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-trien-14-one[3]



• Systematic IUPAC Name: (3aS,3bR,9bS,11aS)-7,8-Dihydroxy-11a-methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthren-1-one[1]

• Chemical Formula: C18H22O3[1]

• CAS Number: 362-06-1[1]

• Synonyms: 2-OHE1, Catecholestrone, 2,3-Dihydroxyestra-1,3,5(10)-trien-17-one[1]

# **Physicochemical and Biological Properties**

The physicochemical properties of **2-Hydroxyestrone** influence its biological fate and activity. While some experimental data is limited, predicted values provide valuable insights. Its biological activity is complex, exhibiting both weak estrogenic and, in some contexts, antiestrogenic properties.[4][5]

**Quantitative Data Summary** 

Property	Value	Source
Molecular Weight	286.371 g/mol	[1]
Melting Point	199-201°C (Predicted)	
Water Solubility	0.023 g/L (Predicted)	
logP (Octanol-Water)	3.03 (Predicted)	
pKa (Strongest Acidic)	9.67 (Predicted)	
Solubility in DMF	~30 mg/mL	_
Solubility in DMSO	~30 mg/mL	_
Solubility in Ethanol	~30 mg/mL	
Biological Activity	Antiestrogenic in MCF-7 cells at $10^{-7}$ - $10^{-8}$ M	[3]
Estrogen Receptor Binding	High affinity, but rapid dissociation	[4][5]



# **Biological Significance and Signaling Pathway**

**2-Hydroxyestrone** is endogenously produced from estrone, primarily in the liver, through a hydroxylation reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP1A and CYP3A subfamilies.[1][2] Once formed, it can be further metabolized, primarily through O-methylation by catechol-O-methyltransferase (COMT), to form 2-methoxyestrone.[6]

The balance between the formation of **2-hydroxyestrone** and another major metabolite, 16αhydroxyestrone, is a subject of intense research, as the two metabolites exhibit different biological activities.[5][7] **2-Hydroxyestrone** is generally considered to have weak estrogenic or even antiestrogenic effects, while 16α-hydroxyestrone is a potent estrogen.[5][7] This metabolic balance, often expressed as the 2-OHE1/16 $\alpha$ -OHE1 ratio, is being investigated as a potential biomarker for the risk of hormone-dependent cancers.[7]

## **Metabolic Pathway of 2-Hydroxyestrone**

Estrone CYP1A1, CYP1A2, CYP3A CYP3A4, CYP3A5 16α-Hydroxyestrone 2-Hydroxyestrone (Potent Estrogen) COMT 2-Methoxyestrone

Metabolic Pathway of Estrone to 2-Hydroxyestrone

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Metabolic fate of estrone.



# **Experimental Protocols**

This section outlines key experimental methodologies for the study of **2-Hydroxyestrone**, from its analysis in biological samples to the assessment of its biological activity.

# Quantification of 2-Hydroxyestrone in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the simultaneous quantification of multiple estrogen metabolites, including **2-Hydroxyestrone**, in urine and serum.[1]

- Sample Preparation:
  - For urine samples, an enzymatic hydrolysis step is typically performed to deconjugate glucuronidated and sulfated metabolites.
  - Solid-phase extraction (SPE) is then used to clean up the sample and concentrate the analytes.
- Chromatographic Separation:
  - A C18 reverse-phase HPLC column is commonly used for separation.
  - A gradient elution with a mobile phase consisting of methanol or acetonitrile and water,
     often with a formic acid modifier, is employed.
- Mass Spectrometric Detection:
  - Electrospray ionization (ESI) in negative ion mode is typically used.
  - Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 2-Hydroxyestrone and its internal standard.

Method: Enzyme-Linked Immunosorbent Assay (ELISA)



ELISA kits are commercially available for the quantification of **2-Hydroxyestrone** in urine and serum and are suitable for high-throughput analysis.[8]

 Principle: Competitive immunoassay where 2-Hydroxyestrone in the sample competes with a labeled 2-Hydroxyestrone for binding to a limited number of specific antibody-coated wells.

#### Procedure:

- Standards and samples are added to the antibody-coated microtiter plate.
- An enzyme-conjugated secondary antibody is added.
- A substrate is added, and the resulting colorimetric change is measured using a microplate reader.
- The concentration of 2-Hydroxyestrone in the samples is determined by comparison to a standard curve.

# **Assessment of Antiestrogenic Activity**

Method: MCF-7 Breast Cancer Cell Proliferation Assay

This cell-based assay is used to evaluate the effect of **2-Hydroxyestrone** on the proliferation of estrogen receptor-positive breast cancer cells.[3]

#### • Cell Culture:

- MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum.
- For the experiment, cells are plated in multi-well plates and allowed to attach.

#### Treatment:

• The growth medium is replaced with a medium containing the desired concentrations of **2-Hydroxyestrone** (e.g.,  $10^{-9}$  to  $10^{-6}$  M).



- To prevent the rapid metabolism of 2-Hydroxyestrone, a catechol-O-methyltransferase
   (COMT) inhibitor, such as quinalizarin, can be co-administered.[3]
- Control groups include vehicle-treated cells and cells treated with estradiol as a positive control for proliferation.
- Proliferation Assessment:
  - After a defined incubation period (e.g., 4-6 days), cell proliferation is assessed using methods such as:
    - Direct cell counting using a hemocytometer or an automated cell counter.
    - MTT or WST-1 assays, which measure metabolic activity as an indicator of cell viability and proliferation.
- Data Analysis:
  - The proliferation of cells treated with 2-Hydroxyestrone is compared to that of the control groups. A significant decrease in cell number in the presence of 2-Hydroxyestrone, particularly when co-treated with an estrogen like estradiol, indicates antiestrogenic activity.[3]

# Workflow for Investigating 2-Hydroxyestrone's Biological Effects

The following diagram illustrates a general workflow for investigating the biological effects of **2-Hydroxyestrone**, from initial quantification to functional cellular assays.



# Quantification Biological Activity Assessment Cell Culture (e.g., MCF-7) Treatment with 2-OHE1 (± Estradiol, ± COMT inhibitor) Informs concentration range Proliferation Assay (MTT, Cell Counting) Gene Expression Analysis (qPCR, Western Blot)

#### Experimental Workflow for 2-Hydroxyestrone Research

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Workflow for 2-OHE1 studies.

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- To cite this document: BenchChem. [What is the chemical structure of 2-Hydroxyestrone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023517#what-is-the-chemical-structure-of-2-hydroxyestrone]

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